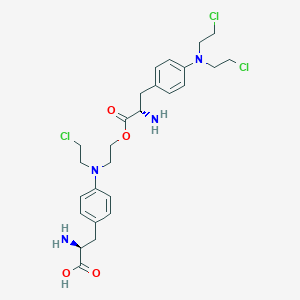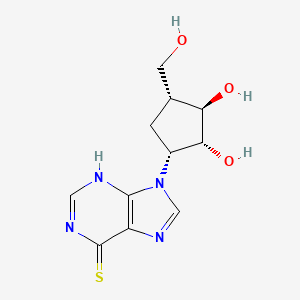
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is a chemical compound with the molecular formula C18H22Na2O6S2. It is a disodium salt derivative of naphthalenedisulfonic acid, where the sulfonic acid groups are substituted with bis(2-methylpropyl) groups. This compound is known for its water solubility and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of bis(2-methylpropyl) groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The bis(2-methylpropyl) groups are then introduced through alkylation reactions, and the final product is neutralized with sodium hydroxide to form the disodium salt.
化学反应分析
Types of Reactions
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonic acid derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonic acids, and various substituted naphthalene compounds.
科学研究应用
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an absorption enhancer, facilitating the uptake of other molecules. It may also interact with cellular membranes and proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the bis(2-methylpropyl) groups.
Bis(2-methylpropyl)-naphthalenesulfonic acid sodium salt: A closely related compound with similar properties.
Uniqueness
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is unique due to the presence of bis(2-methylpropyl) groups, which enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desired.
属性
CAS 编号 |
73003-39-1 |
|---|---|
分子式 |
C18H22Na2O6S2 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
disodium;3,4-bis(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C18H24O6S2.2Na/c1-11(2)9-15-13-7-5-6-8-14(13)17(25(19,20)21)18(26(22,23)24)16(15)10-12(3)4;;/h5-8,11-12H,9-10H2,1-4H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI 键 |
OTLGUPJQDXFEBT-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CC(C)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
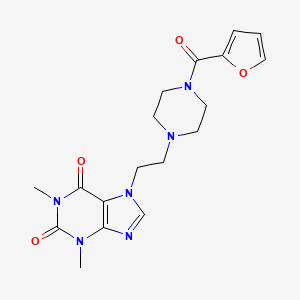
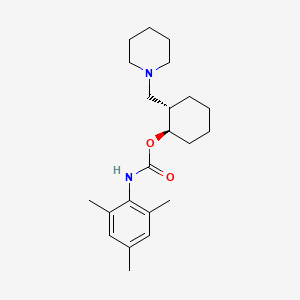


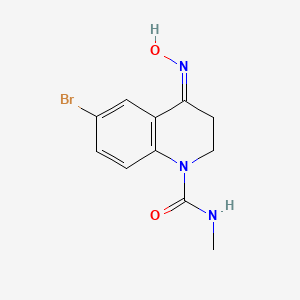


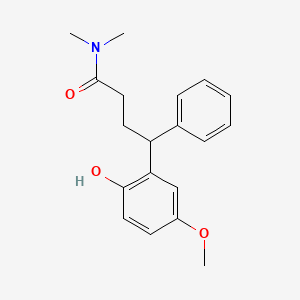
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
